D,L-Valylglycin
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Overview
Description
D,L-Valylglycin is a dipeptide composed of valine and glycine. It is a synthetic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both D- and L- forms of valine, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Valylglycin typically involves the coupling of valine and glycine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting dipeptide is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using L-amino acid esterases. This method allows for the efficient production of the dipeptide from valine methyl ester and glycine. The enzymatic process is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
D,L-Valylglycin can undergo various chemical reactions, including:
Oxidation: The amino groups in the dipeptide can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the peptide bond can lead to the formation of amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amino alcohols .
Scientific Research Applications
D,L-Valylglycin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of D,L-Valylglycin involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
L-Valylglycine: This compound is similar but contains only the L-form of valine.
D-Valylglycine: Contains only the D-form of valine.
Other Dipeptides: Compounds like L-Alanylglycine and D-Alanylglycine share structural similarities.
Uniqueness
D,L-Valylglycin is unique due to the presence of both D- and L- forms of valine, which imparts distinct physicochemical properties. This dual chirality can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a versatile tool in research and industrial applications .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPEELXVYPCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71698-68-5, 686-43-1 |
Source
|
Record name | NSC524129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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